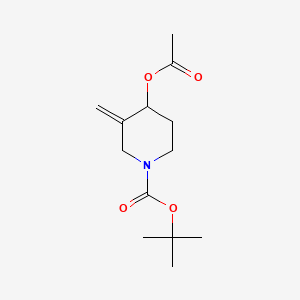
Tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Acetoxi-3-metilenopiperidin-1-carboxilato de terc-butilo es un compuesto químico que pertenece a la clase de los derivados de piperidina. Este compuesto se caracteriza por la presencia de un grupo éster de terc-butilo, un grupo acetoxi y un grupo metileno unidos a un anillo de piperidina. Los derivados de piperidina son conocidos por su amplia gama de aplicaciones en química medicinal y síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Acetoxi-3-metilenopiperidin-1-carboxilato de terc-butilo generalmente implica los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante varios métodos, incluida la reducción de derivados de piridina o la ciclación de aminoalcoholes.
Introducción del grupo metileno: El grupo metileno se puede introducir mediante una reacción de Wittig o una reacción de olefinación similar.
Acetilación: El grupo acetoxi se introduce acetilando el grupo hidroxilo en el anillo de piperidina utilizando anhídrido acético o cloruro de acetilo.
Esterificación: El grupo éster de terc-butilo se introduce mediante reacciones de esterificación utilizando alcohol terc-butílico y un catalizador ácido adecuado.
Métodos de producción industrial
La producción industrial del 4-Acetoxi-3-metilenopiperidin-1-carboxilato de terc-butilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Los sistemas de microreactores de flujo se utilizan a menudo para lograr un mejor control sobre las condiciones de reacción y minimizar las reacciones secundarias .
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metileno, lo que lleva a la formación de compuestos carbonílicos.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos éster o acetoxi, convirtiéndolos en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo acetoxi, reemplazándolo con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
El 4-Acetoxi-3-metilenopiperidin-1-carboxilato de terc-butilo tiene varias aplicaciones en investigación científica:
Química medicinal: Sirve como intermedio en la síntesis de compuestos farmacéuticos, particularmente aquellos dirigidos al sistema nervioso central.
Síntesis orgánica: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Estudios biológicos: Se emplea en estudios que investigan la actividad biológica de los derivados de piperidina, incluida su posible acción como inhibidores enzimáticos o moduladores de receptores.
Aplicaciones industriales: El compuesto se utiliza en el desarrollo de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-Acetoxi-3-metilenopiperidin-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo acetoxi puede sufrir hidrólisis para liberar ácido acético, que puede modular la actividad de las enzimas. El grupo metileno puede participar en reacciones electrófilas o nucleófilas, afectando la reactividad del compuesto y la interacción con moléculas biológicas .
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxi-3-metilpiperidin-1-carboxilato de terc-butilo: Estructura similar pero con un grupo hidroxilo en lugar de un grupo acetoxi.
4-(Fenilamino)piperidin-1-carboxilato de terc-butilo: Contiene un grupo fenilamino en lugar de un grupo acetoxi.
4-(2-Etoxi-2-oxoetil)piperazin-1-carboxilato de terc-butilo: Un derivado de piperazina con un grupo etoxi.
Unicidad
El 4-Acetoxi-3-metilenopiperidin-1-carboxilato de terc-butilo es único debido a la presencia de un grupo acetoxi y un grupo metileno en el anillo de piperidina. Esta combinación de grupos funcionales confiere una reactividad y una posible actividad biológica distintas, convirtiéndolo en un compuesto valioso en varios campos de la investigación y la industria.
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
tert-butyl 4-acetyloxy-3-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-9-8-14(12(16)18-13(3,4)5)7-6-11(9)17-10(2)15/h11H,1,6-8H2,2-5H3 |
Clave InChI |
CJERVLOVTUDUPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCN(CC1=C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


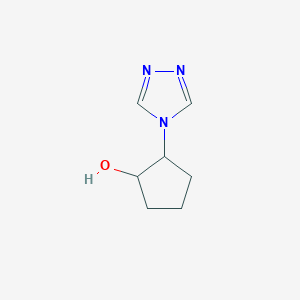
![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)
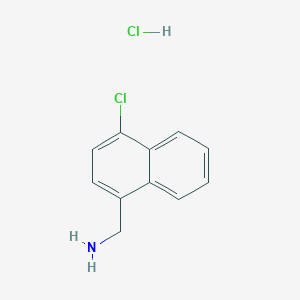

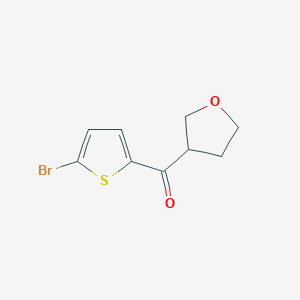
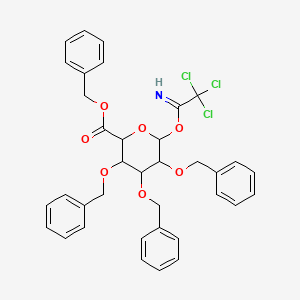
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)
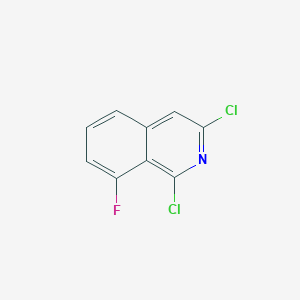
![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)

